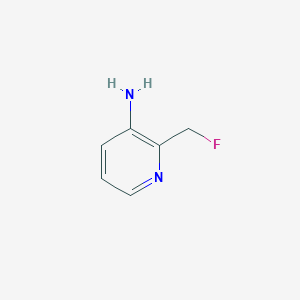

2-(Fluoromethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(fluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTJISNWWBLZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)pyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a leaving group in the pyridine ring is replaced by a fluorine atom. For example, 3-hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or tetrabutylammonium fluoride.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted pyridines.

Oxidation: Products include pyridine N-oxides.

Reduction: Products include different amine derivatives.

Scientific Research Applications

2-(Fluoromethyl)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- The use of Selectfluor® for fluorination offers moderate yields (21–43%) but may produce competing byproducts like 2-methylpyridines due to oxidative elimination .

- DAST (diethylaminosulfur trifluoride) provides higher yields (60–75%) for trifluoromethyl analogs but involves handling hazardous reagents .

- The Finkelstein reaction (halogen exchange) is a viable alternative for 2-(fluoromethyl)pyridines but requires precise control to avoid side reactions .

Structural and Electronic Effects

Fluoromethyl vs. Methyl and Trifluoromethyl Groups :

- Electronegativity : The fluoromethyl group (-CH2F) is more electronegative than -CH3 but less than -CF3, influencing hydrogen bonding and dipole interactions.

- Metabolic Stability: Fluorination reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Key Observations :

- Trifluoromethyl analogs show enhanced selectivity for COX-2 due to stronger hydrophobic interactions with the enzyme's active site .

- Fluorinated compounds like UDO and eflornithine derivatives demonstrate improved in vivo potency compared to non-fluorinated counterparts, attributed to increased metabolic stability .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | logP | Solubility (mg/mL) | Metabolic Half-life (h) | Reference |

|---|---|---|---|---|

| 2-(Fluoromethyl)pyridin-3-amine | 1.8 | 3.2 | 6.5 | |

| 2-Methylpyridin-3-amine | 0.9 | 8.1 | 2.3 | |

| 2-(Trifluoromethyl)pyridin-3-amine | 2.5 | 1.5 | 9.8 |

Key Observations :

- The fluoromethyl group increases lipophilicity (logP = 1.8) compared to methyl analogs (logP = 0.9), enhancing membrane permeability.

- Trifluoromethyl derivatives exhibit higher logP values (2.5) but lower solubility, necessitating formulation adjustments for drug delivery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Fluoromethyl)pyridin-3-amine, and how are yields optimized?

- Answer : Two primary methods are documented:

- Nitro Reduction : Reduction of 3-nitropyridine precursors using catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., SnCl₂/HCl). For example, 2-(2-bromophenoxy)-3-nitropyridine was reduced to the corresponding amine with 91% yield using hydrogenation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of halogenated pyridines with boronic acids, followed by reduction. For instance, 2-chloro-3-nitropyridine reacted with 2-chlorophenylboronic acid to form 2-(2-chlorophenyl)pyridin-3-amine (30% isolated yield after reduction) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- LC-MS/HRMS : Confirms molecular weight and purity (e.g., LCMS (ES+APCI) used to verify C₁₁H₉BrN₂O with [M+H]⁺ = 265.0) .

- ¹H/¹³C NMR : Assigns structural features, such as aromatic protons (δ 7.65–6.86 ppm) and amine protons (δ 4.82 ppm, broad singlet) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl or amine stretches in imidazo[1,2-a]pyridin-3-amine derivatives) .

Q. What safety precautions are essential when handling fluorinated pyridin-amines?

- Answer :

- Toxicity : Fluorinated compounds may exhibit acute toxicity (e.g., LD₅₀ values < 500 mg/kg in rodents). Use fume hoods and PPE .

- Reactivity : Avoid exposure to strong oxidizers or acids to prevent decomposition. Store under inert atmospheres .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated pyridin-amines?

- Answer :

- Variable Temperature NMR : Resolves dynamic effects like hindered rotation (e.g., splitting in aromatic regions due to fluorine’s electronegativity) .

- DFT Calculations : Predicts chemical shifts and coupling constants to validate experimental data .

- Deuteration Studies : Replacing exchangeable protons (e.g., NH₂) with deuterium clarifies splitting patterns .

Q. What strategies improve regioselectivity in fluoromethyl-substituted pyridine reactions?

- Answer :

- Directing Groups : Use ortho-directing groups (e.g., halogens or sulfonyl) to control functionalization sites. For example, 4-(methylsulfonyl)phenyl groups in imidazo[1,2-a]pyridin-3-amines direct coupling to specific positions .

- Catalytic Systems : Pd/XPhos catalysts enhance selectivity in cross-coupling reactions .

Q. How do structural modifications (e.g., fluoromethyl vs. trifluoromethyl) impact biological activity in medicinal chemistry?

- Answer :

- Lipophilicity : Fluoromethyl groups (logP ~1.3) improve membrane permeability compared to trifluoromethyl (logP ~2.1) but may reduce solubility .

- Receptor Binding : Fluorine’s electronegativity enhances hydrogen bonding. For example, COX-2 inhibitors with fluoromethyl groups showed IC₅₀ values < 1 µM, while trifluoromethyl analogs had reduced potency due to steric effects .

Q. What catalytic systems are effective for reductive amination of fluoromethyl-pyridine intermediates?

- Answer :

- Pd/C with H₂ : Efficient for nitro reductions (e.g., 91% yield for 2-(2-bromophenoxy)pyridin-3-amine) .

- NaBH₄/CuI : Selective reduction of ketones to amines in one-pot syntheses .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings of halogenated pyridines?

- Answer :

- Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance boronic acid activation .

- Solvent Choice : Dioxane/water mixtures (4:1) improve solubility of polar intermediates .

Q. What computational tools predict the reactivity of fluoromethyl-pyridines in nucleophilic substitutions?

- Answer :

- Molecular Dynamics (MD) : Simulates fluorine’s inductive effects on charge distribution .

- Hammett Plots : Correlate σ values of substituents with reaction rates (e.g., σₚ for fluoromethyl = 0.34) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.